(1-(Benzyloxy)cyclopropyl)methanol
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Overview
Description
(1-(Benzyloxy)cyclopropyl)methanol: is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is also known by its IUPAC name, 1-(phenylmethoxymethyl)cyclopropylmethanol . This compound is an intermediate in the synthesis of Montelukast, a leukotriene D4-receptor antagonist used in the treatment of allergies and asthma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzyloxy)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like flash chromatography.
Chemical Reactions Analysis
Types of Reactions: (1-(Benzyloxy)cyclopropyl)methanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides, amines, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropylmethanols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-(Benzyloxy)cyclopropyl)methanol is primarily related to its role as an intermediate in the synthesis of Montelukast. Montelukast acts as a leukotriene D4-receptor antagonist, blocking the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic reactions. The molecular targets and pathways involved include the leukotriene receptors in the respiratory tract.
Comparison with Similar Compounds
Cyclopropylmethanol: A simpler analog without the benzyloxy group.
Benzyl alcohol: Lacks the cyclopropyl group but contains the benzyloxy moiety.
Montelukast: The final product in the synthesis pathway involving (1-(Benzyloxy)cyclopropyl)methanol.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(1-phenylmethoxycyclopropyl)methanol |
InChI |
InChI=1S/C11H14O2/c12-9-11(6-7-11)13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
SVBJXMHQSLTSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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